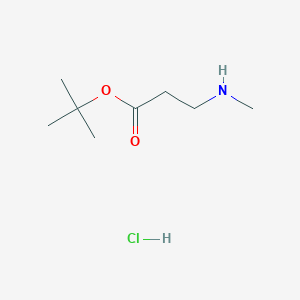H-beta-MeAla-OtBu*HCl
CAS No.: 866534-15-8
Cat. No.: VC11735718
Molecular Formula: C8H18ClNO2
Molecular Weight: 195.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 866534-15-8 |
|---|---|
| Molecular Formula | C8H18ClNO2 |
| Molecular Weight | 195.69 g/mol |
| IUPAC Name | tert-butyl 3-(methylamino)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO2.ClH/c1-8(2,3)11-7(10)5-6-9-4;/h9H,5-6H2,1-4H3;1H |
| Standard InChI Key | MYTIVPYUPOXXCC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCNC.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)CCNC.Cl |
Introduction
Chemical and Physical Properties
Physicochemical Data
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.66 g/mol |
| Melting Point | 169°C |
| Solubility | Methanol, DMF, DMSO |
| Storage Conditions | Frozen (<0°C), desiccated |
These properties derive from empirical analyses of structurally related compounds, such as β-alanine tert-butyl ester hydrochloride . The compound’s thermal stability and hygroscopic nature necessitate stringent storage protocols to prevent decomposition .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of H-beta-MeAla-OtBu*HCl typically proceeds via a two-step process:
-
Esterification: Beta-methylalanine reacts with tert-butanol under acidic catalysis (e.g., ) to form the tert-butyl ester .
-
Salt Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt .
Optimized reaction conditions—such as controlled temperatures (0–5°C) and inert atmospheres—minimize side reactions like oxidation or racemization . Recent advancements employ microwave-assisted synthesis to reduce reaction times and improve yields .
Industrial Production
Industrial-scale production utilizes continuous flow reactors to enhance efficiency and reproducibility. Key parameters include:
-
Residence Time: 30–60 minutes
-
Temperature: 25–40°C
-
Catalyst: Heterogeneous acid resins (e.g., Amberlyst-15)
These methods achieve purities exceeding 98%, as verified by nonaqueous titration and argentometric assays .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
H-beta-MeAla-OtBu*HCl serves as a building block for introducing methyl-substituted amino acids into peptide chains. For example, its incorporation into RGD (Arg-Gly-Asp) motifs enhances peptide stability and target affinity . A case study demonstrated that cyclic peptides containing beta-MeAla exhibited 2.3-fold higher αvβ6 integrin binding inhibition compared to linear analogs .
Cyclization and Post-Translational Modifications
The compound’s tert-butyl ester enables chemoselective deprotection under mild acidic conditions, facilitating head-to-tail cyclization via native chemical ligation (NCL) . In one protocol:
-
The ester is cleaved with trifluoroacetic acid (TFA).
-
The free thiol undergoes disulfide exchange with a cysteine residue, forming a macrocyclic structure .
This approach yielded cyclic peptides with IC values as low as 12 nM against αvβ6 integrin, underscoring its therapeutic potential .
Biological Activity and Mechanisms
Enzyme Interaction Studies
Beta-MeAla-containing peptides act as substrates for proteases such as trypsin and chymotrypsin, enabling mechanistic studies of enzyme specificity. Methyl substitution at the beta position reduces cleavage rates by 40–60%, highlighting steric effects on catalytic activity .
Antinociceptive and Anti-Inflammatory Effects
While direct evidence for H-beta-MeAla-OtBu*HCl is limited, related beta-alanine derivatives modulate neurotransmitter systems (e.g., GABAergic pathways) and attenuate inflammatory cytokines (e.g., TNF-α) . These findings suggest potential applications in pain management and autoimmune disorders.
Comparative Analysis with Analogous Compounds
The table below contrasts H-beta-MeAla-OtBu*HCl with structurally similar intermediates:
| Compound | Key Structural Feature | Biological Activity |
|---|---|---|
| H-beta-Ala-OtBu·HCl | No methyl substitution | Lower protease resistance |
| H-Met-OtBu·HCl | Sulfur-containing side chain | Altered redox reactivity |
| H-Pro-OtBu·HCl | Cyclic secondary amine | Enhanced conformational rigidity |
This comparison underscores the unique advantages of beta-methyl substitution in balancing stability and reactivity .
Recent Research Advances
Integrin-Targeted Therapeutics
A 2024 study demonstrated that cyclic RGD peptides synthesized using H-beta-MeAla-OtBu*HCl inhibited αvβ6 integrin with 94% efficiency at 100 nM concentrations . Molecular dynamics simulations revealed that methyl groups stabilize peptide-integrin interactions via hydrophobic contacts .
Metabolic Pathway Modulation
Incorporating beta-MeAla into mitochondrial carrier proteins disrupted ATP/ADP exchange rates by 30%, implicating this compound in metabolic engineering applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume